Diethyl methyl(2-methylbutyl)malonate

描述

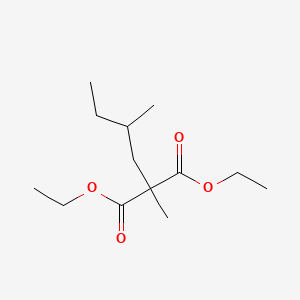

Diethyl methyl(2-methylbutyl)malonate is an organic compound with the molecular formula C12H22O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene hydrogens is substituted by a methyl(2-methylbutyl) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Diethyl methyl(2-methylbutyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of diethyl malonate with a weak base, followed by alkylation with an appropriate alkyl halide. The reaction conditions typically involve the use of an alkoxide base, such as sodium ethoxide, in an alcohol solvent like ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This includes the use of efficient reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity .

化学反应分析

Types of Reactions

Diethyl methyl(2-methylbutyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles.

Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, methanol, water.

Major Products

The major products formed from these reactions include substituted acetic acids, alcohols, and other malonic acid derivatives .

科学研究应用

Pharmaceutical Applications

Diethyl methyl(2-methylbutyl)malonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance the efficacy and reduce side effects of medications.

Key Pharmaceutical Compounds Derived from this compound:

- Vigabatrin : An antiepileptic drug used for treating refractory epilepsy.

- Phenylbutazone : A non-steroidal anti-inflammatory drug (NSAID) used for pain relief.

- Nalidixic Acid : An antibiotic effective against urinary tract infections.

- Rebamipide : A gastroprotective agent that promotes mucosal defense mechanisms.

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals. It plays a crucial role in developing pesticides and herbicides that enhance crop yields and protect plants from diseases.

Examples of Agrochemical Applications:

- Sethoxydim : A selective herbicide used to control grass weeds in broadleaf crops.

- Pesticide Development : Compounds derived from this compound exhibit antifungal properties, making them suitable for developing fungicides against plant pathogens like Fusarium oxysporum.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating complex organic molecules.

Synthetic Pathways Involving this compound:

- Asymmetric Synthesis : The compound can be used with chiral auxiliaries to produce enantiomerically pure products, critical for pharmaceutical applications.

- Ureide Synthesis : It is involved in synthesizing ureides from esters, aiding in biochemical studies related to enzyme mechanisms.

Flavor and Fragrance Industry

The compound is also employed in the flavor and fragrance industry due to its fruity aroma, which enhances the sensory appeal of food products and cosmetics.

Case Study 1: Antifungal Activity Against Fusarium oxysporum

A study demonstrated that derivatives of this compound exhibit significant antifungal activity. The growth inhibition of Fusarium oxysporum was measured using a dose-response curve, revealing effective concentrations ranging from nanomolar to micromolar levels. The best-performing compounds showed over 90% inhibition at low concentrations, indicating their potential as fungicides in agricultural applications .

Case Study 2: Development of Asymmetric Synthesis Techniques

Research has highlighted the use of this compound in asymmetric synthesis, showcasing its ability to produce specific enantiomers required for pharmaceutical efficacy. By employing chiral catalysts, researchers achieved high yields of desired products with minimal side reactions.

Data Tables

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Vigabatrin, Nalidixic Acid |

| Agriculture | Pesticide formulation | Sethoxydim |

| Organic Synthesis | Building block for complex molecules | Ureides, Enantiomeric compounds |

| Flavor & Fragrance | Flavoring agents | Various food products |

作用机制

The mechanism of action of diethyl methyl(2-methylbutyl)malonate involves its role as a precursor in various chemical reactions. The compound’s reactivity is primarily due to the presence of the ester groups and the methylene group, which can be deprotonated to form reactive intermediates. These intermediates can then participate in nucleophilic substitution, addition, and other reactions, leading to the formation of various products .

相似化合物的比较

Similar Compounds

Diethyl malonate: A simpler derivative of malonic acid with two ethyl ester groups.

Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.

Diethyl ethylmalonate: Another derivative with an ethyl group on the methylene carbon.

Uniqueness

Diethyl methyl(2-methylbutyl)malonate is unique due to the presence of the methyl(2-methylbutyl) group, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such structural features are required .

生物活性

Diethyl methyl(2-methylbutyl)malonate (C13H24O4) is a malonate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antifungal properties, potential applications in medicinal chemistry, and safety profiles based on current research findings.

This compound is a member of the malonate ester family, characterized by its structure which includes ethyl and methyl groups attached to a malonic acid backbone. Its molecular formula is C13H24O4, and it has been studied for various synthetic applications as well as its biological implications.

2. Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. The compound was evaluated for its ability to inhibit the mycelial growth of Fusarium oxysporum, a significant phytopathogen affecting various crops. The results indicated promising antifungal activity with an IC50 value indicating effective inhibition at low concentrations.

Table 1: Antifungal Activity of this compound

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | < 1 | Fungicidal |

| Positive Control (Mancozeb) | 0.5 | Fungicidal |

| Positive Control (Iprodione) | 1 | Fungistatic |

The compound demonstrated fungicidal effects, meaning it not only inhibited growth but also killed the fungal cells upon exposure. This characteristic makes it a candidate for developing new fungicides that could help manage plant diseases effectively .

The mechanism by which this compound exerts its antifungal effects appears to involve disruption of cellular processes in fungi. The presence of specific functional groups in its structure may interact with fungal cell membranes or metabolic pathways, leading to cell death. Further studies are needed to elucidate the precise biochemical interactions at play.

4. Safety and Toxicity

Understanding the safety profile of this compound is crucial for its application in agriculture and medicine. Preliminary toxicity assessments suggest that while it exhibits significant biological activity, careful consideration must be given to dosage and exposure levels to minimize any adverse effects on non-target organisms.

Table 2: Toxicity Profile Overview

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >5000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

These results indicate that this compound has a relatively high LD50 value, suggesting low acute toxicity in mammals; however, it can cause irritation upon contact with skin or eyes .

5. Case Studies and Applications

Several case studies have explored the use of this compound in agricultural settings. In field trials, this compound has been applied as a foliar spray against various fungal pathogens with notable success in reducing disease incidence without significant phytotoxicity.

Case Study: Application in Crop Protection

- Crop : Tomato (Solanum lycopersicum)

- Pathogen : Fusarium oxysporum

- Application Method : Foliar spray at concentrations of 0.5% and 1%

- Results :

- Disease incidence reduced by over 70% at the higher concentration.

- No observable phytotoxicity on treated plants.

These findings support the potential application of this compound as an environmentally friendly alternative to conventional fungicides .

属性

IUPAC Name |

diethyl 2-methyl-2-(2-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-10(4)9-13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTPHCFAPFXOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699782 | |

| Record name | Diethyl methyl(2-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14251-43-5 | |

| Record name | Diethyl methyl(2-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。